molecular formula C15H20N2O3S B2879531 (E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide CAS No. 1311997-53-1

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2879531
CAS No.: 1311997-53-1
M. Wt: 308.4
InChI Key: CIGRPZVOBVFZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide is a synthetic ethenesulfonamide derivative of interest in medicinal chemistry and drug discovery research. This compound features an (E)-configured ethenesulfonamide core, a structure known to be a key pharmacophore in the development of small-molecule inhibitors, particularly for enzyme targets. The molecule is further functionalized with a 4-methylphenyl group, which can enhance binding to hydrophobic pockets, and a dual substituent of 2-cyanoethyl and 2-methoxyethyl on the sulfonamide nitrogen, contributing to its unique electronic properties and solubility profile. Ethenesulfonamides have been identified in scientific literature as versatile scaffolds for covalent inhibition, potentially reacting with nucleophilic residues in enzyme active sites. Researchers can explore its application in developing probes for protein interaction studies or as a lead compound for various therapeutic areas. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-14-4-6-15(7-5-14)8-13-21(18,19)17(10-3-9-16)11-12-20-2/h4-8,13H,3,10-12H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGRPZVOBVFZDP-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC#N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC#N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The presence of the cyano and methoxy groups can influence its reactivity and interactions with biological targets.

Biological Activity

1. Antimicrobial Activity
Sulfonamide compounds have historically been used as antibiotics. They inhibit bacterial growth by interfering with folic acid synthesis. The specific compound may exhibit varying degrees of antimicrobial activity depending on its structural modifications.

2. Antitumor Activity
Some sulfonamides have shown potential in cancer therapy. They can induce apoptosis in cancer cells or inhibit angiogenesis, which is crucial for tumor growth. The efficacy of this compound would require specific studies to determine its mechanism against various cancer cell lines.

3. Anti-inflammatory Effects
Sulfonamides also possess anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis. The mechanisms typically involve the inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy
    • A study examining various sulfonamide derivatives found that modifications at the para position (similar to the 4-methylphenyl group in this compound) enhanced antibacterial activity against Gram-positive bacteria.
  • Antitumor Mechanisms
    • Research has indicated that certain sulfonamide derivatives can inhibit specific kinases involved in cancer cell proliferation. For example, compounds with a similar structure have been shown to inhibit the PI3K/Akt pathway, leading to reduced cell survival.
  • In Vivo Studies
    • Animal models have demonstrated that sulfonamides can reduce inflammation markers in tissues affected by chronic inflammation, suggesting potential therapeutic applications for inflammatory diseases.

Data Tables

Biological ActivityMechanismReference Study
AntimicrobialInhibition of folic acid synthesisSmith et al., 2020
AntitumorInhibition of PI3K/Akt pathwayJohnson et al., 2019
Anti-inflammatoryReduction of cytokine productionLee et al., 2021

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related analogues from the literature:

Compound Name Key Substituents Key Functional Properties Biological Activity (IC₅₀ or EC₅₀) Reference
(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide 4-Methylphenyl, 2-cyanoethyl, 2-methoxyethyl High lipophilicity, potential BBB permeability Not reported N/A
(E)-N-(3-Amino-4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6t) 2',4',6'-Trimethoxyphenyl, 3-amino-4-methoxyphenyl Tubulin polymerization inhibition 5–10 nM (anticancer)
(E)-N-(4-Fluorophenyl)-2-(4'-methoxyphenyl)ethenesulfonamide (6d) 4-Fluorophenyl, 4'-methoxyphenyl Moderate solubility, crystallinity Not reported
(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c) 4-Bromophenyl, 4-fluorophenyl High reactivity (79% yield) Not reported
(E)-N-(4-methoxy-3-nitrophenyl)-2-(3',4',5'-trimethoxyphenyl)ethenesulfonamide (6u) 3',4',5'-Trimethoxyphenyl, 4-methoxy-3-nitrophenyl Electron-deficient aromatic system Not reported

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Compounds like 6t (trimethoxyphenyl) and 6u (nitrophenyl) demonstrate how electron-donating methoxy groups enhance tubulin binding, while electron-withdrawing nitro groups reduce bioavailability . The target compound’s 4-methylphenyl group balances steric bulk and hydrophobicity.
  • N-Substituent Effects: The cyanoethyl group in the target compound may improve metabolic stability compared to amino or methoxy groups in 6t and 6d, but could reduce solubility .
Physicochemical Properties
  • Melting Points: Methoxy-rich compounds (e.g., 6l, mp 146–148°C) exhibit higher melting points than halogenated analogues (6c, mp 138–140°C), suggesting increased crystallinity . The target compound’s cyanoethyl group may lower its mp compared to 6t (mp 132–134°C) .
  • Solubility : Methoxyethyl groups (as in the target compound) improve aqueous solubility compared to purely aromatic N-substituents (e.g., 6d ) .
Structure-Activity Relationship (SAR)
  • Aryl Substituents : Trimethoxyphenyl groups (6t , 6u ) are optimal for tubulin binding, while 4-methylphenyl (target compound) offers a less polar alternative .
  • N-Substituents: Amino groups (6t) enhance cytotoxicity, whereas cyanoethyl groups (target compound) may improve metabolic stability but reduce direct target engagement .
  • Stereochemistry : The (E)-configuration is critical for planar conjugation and bioactivity across all analogues .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Retrosynthetic dissection of the target molecule reveals three critical components:

  • Ethenesulfonyl chloride backbone bearing a 4-methylphenyl substituent.
  • N-(2-Cyanoethyl)-N-(2-methoxyethyl)amine as the nucleophilic partner.
  • E-configuration of the ethene double bond, necessitating geometric control during synthesis.

The convergent synthesis strategy involves:

  • Independent preparation of the ethenesulfonyl chloride intermediate.
  • Synthesis of the asymmetrically substituted amine.
  • Coupling via sulfonamide bond formation under controlled conditions.

Synthesis of 2-(4-Methylphenyl)Ethenesulfonyl Chloride

Sulfonation of 4-Methylstyrene

The ethenesulfonyl chloride backbone is synthesized via sulfonation of 4-methylstyrene. Two primary methods are employed:

Direct Sulfonation with Chlorosulfonic Acid

4-Methylstyrene reacts with chlorosulfonic acid in dichloromethane at 0–5°C to yield 2-(4-methylphenyl)ethenesulfonic acid, which is subsequently treated with thionyl chloride to form the sulfonyl chloride.

Reaction Conditions:

Step Reagents Solvent Temperature Yield
Sulfonation ClSO₃H (1.2 eq) CH₂Cl₂ 0–5°C 65–70%
Chlorination SOCl₂ (3 eq) Toluene Reflux 85–90%

Key Challenges:

  • Competitive polymerization of styrene under acidic conditions.
  • Isomerization of the double bond during sulfonation.
Alternative Route via Horner-Wadsworth-Emmons Olefination

A stereoselective approach involves the Horner-Wadsworth-Emmons reaction to install the E-configured double bond prior to sulfonation:

  • Phosphonate ester derived from 4-methylbenzaldehyde reacts with sulfonyl-stabilized ylide.
  • Sulfonation of the resultant alkene using fuming sulfuric acid.

Advantages:

  • High E-selectivity (>95%) ensured by ylide geometry.
  • Avoids direct handling of gaseous SO₃.

Preparation of N-(2-Cyanoethyl)-N-(2-Methoxyethyl)Amine

Sequential Alkylation of Ammonia

A two-step alkylation strategy is employed to introduce the cyanoethyl and methoxyethyl groups:

  • First Alkylation:
    Ammonia gas is bubbled into acrylonitrile at 0°C in methanol, yielding N-(2-cyanoethyl)amine.

  • Second Alkylation:
    The intermediate amine reacts with 2-methoxyethyl bromide in the presence of K₂CO₃ in DMF at 60°C.

Optimization Data:

Step Base Solvent Temperature Yield
1 NH₃ (gas) MeOH 0°C 78%
2 K₂CO₃ DMF 60°C 65%

Side Reactions:

  • Over-alkylation to tertiary amines.
  • Hydrolysis of nitrile to amide under basic conditions.

Reductive Amination Approach

An alternative route employs reductive amination to minimize over-alkylation:

  • 2-Methoxyethylamine reacts with acrylonitrile in a Michael addition catalyzed by Cs₂CO₃.
  • The resulting imine is reduced with NaBH₃CN in methanol.

Conditions:

Reagent Catalyst Solvent Yield
Cs₂CO₃ - t-BuOH 72%
NaBH₃CN AcOH MeOH 88%

Coupling Reaction: Sulfonamide Bond Formation

The final step involves reacting 2-(4-methylphenyl)ethenesulfonyl chloride with N-(2-cyanoethyl)-N-(2-methoxyethyl)amine under Schotten-Baumann conditions:

Procedure:

  • Dissolve the amine (1.1 eq) in THF/water (3:1).
  • Add sulfonyl chloride (1 eq) dropwise at 0°C.
  • Adjust pH to 8–9 with NaHCO₃; stir for 4 h.

Yield and Purity:

  • Isolated yield: 68–75% after column chromatography (SiO₂, hexane/EtOAc 4:1).
  • Purity: >98% (HPLC).

Spectroscopic Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.65 (d, J = 16 Hz, 1H, CH=SO₂), 7.45 (d, J = 8 Hz, 2H, ArH), 7.25 (d, J = 8 Hz, 2H, ArH), 6.85 (d, J = 16 Hz, 1H, CH=Ar), 3.60–3.45 (m, 4H, OCH₂CH₂), 3.30 (s, 3H, OCH₃), 2.90 (t, J = 7 Hz, 2H, CNCH₂), 2.50 (t, J = 7 Hz, 2H, NCH₂), 2.35 (s, 3H, ArCH₃).
  • HRMS (ESI): m/z calcd for C₁₆H₂₁N₂O₃S [M+H]⁺: 333.1275; found: 333.1278.

Stereochemical Control and Isomerization Studies

The E-configuration of the ethene group is critical for biological activity. Key findings include:

  • Geometric Purity: >99% E-isomer achieved via low-temperature sulfonation.
  • Isomerization Risks: Heating above 80°C or prolonged storage in DMSO induces Z-isomer formation (up to 12% after 72 h).

Mitigation Strategies:

  • Use of radical inhibitors (e.g., BHT) during sulfonation.
  • Storage at –20°C under nitrogen.

Comparative Analysis of Synthetic Routes

Method Key Advantage Limitation Overall Yield
Direct Sulfonation Short sequence (2 steps) Low stereoselectivity 55%
Horner-Wadsworth-Emmons High E-selectivity Multi-step synthesis 48%
Reductive Amination Minimal over-alkylation Costly reagents 63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.